molecular formula C16H18N4O4S2 B10988515 ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10988515
M. Wt: 394.5 g/mol
InChI Key: BGUGBUDLZVTMTI-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, a pyridazinone moiety, and a thiopyran ring, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiazole ring through cyclization reactions, followed by the introduction of the pyridazinone and thiopyran moieties via condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, synthetic methodologies, and structure-activity relationships.

    Biology: It may be used as a probe or tool compound to investigate biological pathways and molecular interactions.

    Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate stands out due to its combination of a thiazole ring, a pyridazinone moiety, and a thiopyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazole ring
  • A pyridazinone moiety
  • An acetyl group linked to an amino function

The molecular formula for this compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S.

Antimicrobial Properties

Thiazoles are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant activity against various bacterial strains. For instance:

  • Compounds with thiazole structures have shown effectiveness against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL in some studies .

Antiviral Activity

The antiviral potential of thiazole derivatives has been extensively studied. This compound has been evaluated for its efficacy against various viruses:

  • In vitro studies have shown that related compounds can inhibit viral replication in cell cultures infected with Herpes Simplex Virus (HSV) and HIV , demonstrating IC50 values in the low micromolar range (10–20 µM) .

Study 1: Antimicrobial Efficacy

A study conducted by Elgemeie et al. synthesized several thiazole derivatives and tested their antimicrobial activity. The results indicated that compounds with similar structural features to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiazole ring in enhancing biological activity .

Study 2: Antiviral Properties

In another investigation focusing on antiviral activities of thiazole derivatives, compounds were tested against HSV and showed promising results with significant reductions in viral titers at concentrations as low as 10 µM. The study concluded that structural modifications could lead to enhanced antiviral efficacy .

Data Summary

Activity Type Target Organism MIC/IC50 Range Reference
AntimicrobialStaphylococcus aureus8–32 µg/mL
AntiviralHerpes Simplex Virus10–20 µM
AntiviralHIVLow micromolar

Properties

Molecular Formula

C16H18N4O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H18N4O4S2/c1-3-24-15(23)14-9(2)17-16(26-14)18-12(21)7-20-13(22)6-10-8-25-5-4-11(10)19-20/h6H,3-5,7-8H2,1-2H3,(H,17,18,21)

InChI Key

BGUGBUDLZVTMTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=C3CSCCC3=N2)C

Origin of Product

United States

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